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Compound of Interest

Compound Name:
(1R)-1-(1-methyl-1H-pyrazol-3-

yl)ethan-1-ol

CAS No.: 1076195-50-0

Cat. No.: B3375181

Get Quote

Executive Summary
1-Methyl-1H-pyrazol-3-yl alcohols (specifically the hydroxymethyl and hydroxyethyl derivatives)

function as "solubility enhancers" in medicinal chemistry. Unlike their phenyl or alkyl

counterparts, the 1-methyl-pyrazole motif offers a unique balance of low lipophilicity (LogP ~

-0.3 to 0.3) and high aqueous solubility (>30 mg/mL), driven by the hydrogen-bond donating

capacity of the hydroxyl group and the hydrogen-bond accepting nature of the pyrazole

nitrogen.

This guide analyzes the thermodynamic solubility drivers, provides validated protocols for

quantification, and outlines the structural causality governing their behavior in aqueous and

organic media.

Physicochemical Determinants of Solubility
The solubility profile of this class is governed by three molecular interactions: Crystal Lattice

Energy, Cavitation Energy, and Solvation Enthalpy.
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Structural Electronic Effects
The 1-methyl-1H-pyrazole core is an electron-rich, aromatic heterocycle.

N1-Methylation: Caps the acidic NH site, preventing tautomerization to the pyrazolone form

and fixing the aromaticity. This lowers the melting point compared to unsubstituted pyrazoles

(which form strong intermolecular H-bond networks), thereby reducing the energy cost to

break the crystal lattice.

N2-Nitrogen (Pyridine-like): Acts as a weak hydrogen bond acceptor (HBA). It interacts with

water molecules, enhancing the hydration shell.

C3-Hydroxyl Group: The primary solubility driver. It acts as both a Hydrogen Bond Donor

(HBD) and Acceptor (HBA).

Acid-Base Profile (Ionization)
pKa (Pyrazole N2): The conjugate acid of 1-methylpyrazole has a pKa of approximately 2.0 –

2.5. At physiological pH (7.4), the ring is neutral.

pKa (Aliphatic OH): ~16. Remains unionized in aqueous buffers.

Implication: Solubility is pH-independent across the physiological range (pH 1–8). Unlike

carboxylic acids or amines, these alcohols do not rely on ionization for solubility, making

them robust solubilizing fragments for oral drugs.

Lipophilicity (LogP/LogD)
LogP: typically ranges from -0.5 to +0.5.

Partitioning: The molecule prefers the aqueous phase over octanol, indicating that

incorporating this fragment into a lead compound will significantly lower the overall LogP

(cLogP) of the drug candidate.

Solubility Profile Data
The following data summarizes the solubility behavior of the canonical building block, (1-

Methyl-1H-pyrazol-3-yl)methanol (CAS: 84547-62-6).[1]
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Table 1: Solubility in Primary Solvents (at 25°C)
Solvent System

Solubility
Classification

Estimated
Concentration

Mechanistic Driver

Water (pH 7.4) Very Soluble
> 30 mg/mL (> 200

mM)

H-bonding (3 sites:

OH donor, OH

acceptor, N2

acceptor)

0.1 M HCl Very Soluble > 50 mg/mL

Protonation of N2

enhances solvation

(formation of

pyrazolium cation)

Methanol / Ethanol Freely Soluble Miscible

Dipole-dipole

interactions; "Like

dissolves like"

DMSO Freely Soluble > 100 mg/mL

Strong dipole

interaction; disruption

of solute-solute H-

bonds

Dichloromethane

(DCM)
Soluble 10 - 50 mg/mL

Moderate polarity

match; useful for

extraction

Hexanes / Heptane Insoluble < 0.1 mg/mL

High polarity

mismatch; lipophobic

nature of the fragment

Mechanistic Visualization
The following diagram illustrates the solvation mechanism and the critical hydrogen-bonding

network that stabilizes the molecule in an aqueous environment.
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Figure 1: Solvation thermodynamics showing the disruption of the crystal lattice and

stabilization via water hydrogen bonding at the N2 and OH sites.

Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols utilize a self-validating

internal standard method.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask)
Use this method for precise equilibrium solubility data.

Materials:

Compound: (1-Methyl-1H-pyrazol-3-yl)methanol (Solid).
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Media: Phosphate Buffer Saline (PBS) pH 7.4.

Equipment: HPLC-UV/Vis, Thermomixer, 0.22 µm PVDF filters.

Workflow:

Saturation: Add excess solid compound (~10 mg) to 1.0 mL of PBS in a 2 mL HPLC vial.

Equilibration: Agitate at 25°C @ 750 RPM for 24 hours. Note: 24h is required to overcome

potential metastable polymorphs.

Phase Separation: Centrifuge at 14,000 RPM for 10 minutes.

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane. Caution: Discard the

first 100 µL to account for non-specific binding to the filter.

Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

Protocol B: HPLC Quantification Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes (Polar compound elutes early, typically < 1.5 min).

Detection: UV @ 220 nm (Pyrazole absorption).

Protocol C: Synthesis of the Alcohol (Reduction)
For researchers needing to synthesize the building block from the ester.

Start: Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Reagent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H in anhydrous THF (0°C).

Quench: Fieser workup (Water, 15% NaOH, Water).
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Purification: The product is highly water-soluble. Do not perform aqueous extraction. Instead,

filter the aluminum salts, dry the THF over Na2SO4, and concentrate. Purify via silica flash

chromatography (DCM:MeOH 95:5).

Impact on Drug Design (SAR)
When this fragment is appended to a lipophilic drug scaffold (e.g., replacing a phenyl ring with

1-methyl-pyrazol-3-yl), the following property shifts are observed:

LogP Reduction: Lowers cLogP by ~1.0–1.5 units.

Solubility Boost: Increases thermodynamic solubility by 10–50 fold due to the exposed polar

surface area (PSA).

Metabolic Stability: The 1-methyl group is metabolically robust, though the primary alcohol

can be susceptible to oxidation (to carboxylic acid) by ADH/ALDH enzymes. Mitigation:

Methylation of the alpha-carbon (creating a secondary alcohol) or cyclization.

Workflow: Solubility Optimization Decision Tree
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Figure 2: Decision matrix for utilizing pyrazole alcohols in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 84547-62-6 | (1-Methyl-1H-pyrazol-3-yl)methanol | Alcohols | Ambeed.com [ambeed.com]

To cite this document: BenchChem. [Technical Guide: Solubility Profile of 1-Methyl-1H-
Pyrazol-3-yl Alcohols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3375181/docs#technical-guide-solubility-profile-of-1-
methyl-1h-pyrazol-3-yl-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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